N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-ethoxybenzamide
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-ethoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, characterized by the presence of a benzothiazole ring, a hydroxyphenyl group, and an ethoxybenzamide moiety, makes it a subject of interest for further exploration.
Mechanism of Action
Target of Action
The compound N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-ethoxybenzamide, also known as N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-ethoxybenzamide, has been found to have potent anti-inflammatory and anti-tubercular activities . The primary targets of this compound are the cyclooxygenase (COX) enzymes and the DprE1 enzyme in Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its targets and brings about significant changes. In the case of COX enzymes, it inhibits their activity . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . By inhibiting these enzymes, the compound effectively suppresses the biosynthesis of prostaglandins, thereby exerting its anti-inflammatory effects .
Biochemical Pathways
The compound affects the arachidonic acid pathway by inhibiting the COX enzymes . This inhibition disrupts the production of prostaglandins, which are key mediators of inflammation. By suppressing prostaglandin production, the compound can alleviate inflammation and its associated symptoms.
Result of Action
The inhibition of COX enzymes by the compound leads to a decrease in the production of prostaglandins . This results in the alleviation of inflammation, as prostaglandins are key mediators of inflammatory responses. Additionally, the compound has shown potent inhibitory activity against Mycobacterium tuberculosis, suggesting its potential as an anti-tubercular agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-ethoxybenzamide typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form 2-hydroxybenzothiazole, which is then further reacted with appropriate reagents to introduce the hydroxyphenyl and ethoxybenzamide groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-ethoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and leaving groups.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-ethoxybenzamide has shown potential as a bioactive molecule. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound has been investigated for its medicinal properties, including anti-inflammatory, antioxidant, and anticancer activities. Its ability to modulate biological processes makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable asset in various manufacturing processes.
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-aminobenzamide
N-(benzo[d]thiazol-2-yl)-4-methoxybenzamide
N-(benzo[d]thiazol-2-yl)-2-hydroxybenzamide
Uniqueness: N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-ethoxybenzamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it distinct from other similar compounds.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-2-27-16-10-7-14(8-11-16)21(26)23-15-9-12-19(25)17(13-15)22-24-18-5-3-4-6-20(18)28-22/h3-13,25H,2H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOCKJRWLIENGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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